6-hydroxybenzofuran-3(2H)-one
Overview
Description
6-hydroxybenzofuran-3(2H)-one is a chemical compound with the molecular formula C8H6O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxybenzofuran-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 3-methoxyphenol as a starting material, which undergoes a series of reactions including alkylation, cyclization, and demethylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as refluxing, filtration, and concentration under reduced pressure to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
6-hydroxybenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
6-hydroxybenzofuran-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of reactive oxygen species production in macrophages. The compound may also interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: Known for its phototoxic and anti-inflammatory properties.
Bergapten: Used in the treatment of skin disorders.
Nodekenetin: Exhibits anticancer activity.
Xanthotoxin: Used in the treatment of vitiligo and psoriasis.
Usnic Acid: Known for its antimicrobial properties.
Uniqueness
6-hydroxybenzofuran-3(2H)-one is unique due to its specific structural features and the diverse range of reactions it can undergo.
Properties
IUPAC Name |
6-hydroxy-1-benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDMODVZBPFQKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284479 | |
Record name | 6-Hydroxy-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6272-26-0 | |
Record name | 6-Hydroxy-2H-benzofuran-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6272-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 37407 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6272-26-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Hydroxy-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Hydroxy-3-coumaranone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-hydroxybenzofuran-3(2H)-one in drug discovery?
A1: this compound, also known as 6-hydroxy aurone, represents a core structure found in a family of natural and synthetic compounds called aurones. These molecules have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties []. This makes them attractive starting points for developing new therapeutic agents.
Q2: How do aurones, derived from this compound, exert their anticancer effects?
A2: Research indicates that certain aurone derivatives act as Hsp90 inhibitors []. Hsp90 (Heat shock protein 90) is a chaperone protein essential for the stability and function of various proteins that drive cancer cell growth and survival. By inhibiting Hsp90, these aurones disrupt the function of these client proteins, leading to potential anticancer effects.
Q3: Are there specific structural features of aurones that influence their biological activity?
A3: Yes, the position and nature of substituents on the aurone scaffold significantly impact their biological activity and potency []. For instance, studies have shown that introducing specific groups at the 2-position of the this compound core can enhance antitumor activity []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing aurone derivatives for desired pharmacological properties.
Q4: Can you provide an example of a successful synthesis and application of a this compound derivative with biological activity?
A4: Researchers successfully synthesized coryaurone A, a natural aurone, starting from this compound []. This synthetic coryaurone A, along with several analogues, displayed promising cytotoxicity against leukemia (HL-60) and colon cancer (SW480) cell lines []. This demonstrates the potential of utilizing this compound as a scaffold for developing new anticancer agents.
Q5: Beyond anticancer activity, what other therapeutic areas have been explored with this compound derivatives?
A5: Aurones have shown potential as anti-inflammatory and anti-obesity agents []. Specifically, novel dispiroheterocycles, synthesized through a green chemistry approach using this compound, exhibited differential effects on key enzymes involved in inflammation and obesity, namely trypsin, amylase, and lipase []. These findings suggest that aurones hold promise for treating metabolic disorders and inflammation-related diseases.
Q6: Have computational methods been utilized in the study of this compound derivatives?
A6: Yes, molecular docking studies have been employed to investigate the interactions between this compound derivatives and their potential biological targets. For example, researchers used molecular docking to assess the potential of various aurones, including those derived from this compound, as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme for viral replication []. This demonstrates the utility of computational methods in guiding the development of novel aurone-based therapeutics.
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